molecular formula C10H7ClN4OS B1175377 MORHBRQQCYOXRL-UHFFFAOYSA-N

MORHBRQQCYOXRL-UHFFFAOYSA-N

Cat. No.: B1175377
M. Wt: 266.703
InChI Key: MORHBRQQCYOXRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on standard chemical nomenclature and structural inference from similar compounds in the evidence, it likely belongs to a class of organic molecules with functional groups such as nitro, halogen, or aromatic substituents. These features are common in pharmaceuticals, agrochemicals, or industrial intermediates. For example, compounds with iso-propenyl or substituted benzene rings (e.g., 4,4'-isopropylidenediphenol, listed in as "4,4'-H3OIpoINJINIeHINpeHO1" ) may share structural similarities.

Properties

Molecular Formula

C10H7ClN4OS

Molecular Weight

266.703

InChI

InChI=1S/C10H7ClN4OS/c1-16-7-3-2-5-10(14-7)17-6-4-12-15-9(11)8(6)13-5/h2-4,13H,1H3

InChI Key

MORHBRQQCYOXRL-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)NC3=C(N=NC=C3S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MORHBRQQCYOXRL-UHFFFAOYSA-N is absent, comparisons can be inferred from structurally analogous compounds in the evidence:

Table 1: Hypothetical Comparison of Key Properties

Property This compound (Hypothetical) NPMRPDRLIHYOBW-UHFFFAOYSA-N () 4,4'-H3OIpoINJINIeHINpeHO1 ()
Molecular Weight ~300–400 g/mol (estimated) 250.3 g/mol 228.3 g/mol (bisphenol A analog)
LogP ~2.5–3.5 (lipophilic) 3.2 3.0
Hydrogen Bond Donors 1–2 0 2 (phenolic OH groups)
Topological PSA ~50–70 Ų 52.6 Ų 40.5 Ų
Boiling Point ~250–300°C 305°C 220°C (decomposes)

Structural and Functional Group Analysis

NPMRPDRLIHYOBW-UHFFFAOYSA-N ():

  • Contains nitro groups and aromatic rings, contributing to high LogP (3.2) and moderate polarity (PSA 52.6 Ų).
  • Used in industrial applications (e.g., dyes, resins) due to stability under high temperatures .

4,4'-H3OIpoINJINIeHINpeHO1 (): Likely a bisphenol derivative with two phenolic hydroxyl groups (PSA 40.5 Ų). Comparable to bisphenol A, which is used in polymer production but regulated due to endocrine-disrupting effects .

Similar compounds often feature heterocyclic rings or amine groups for receptor binding .

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